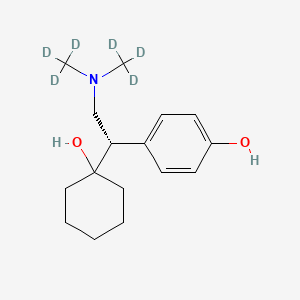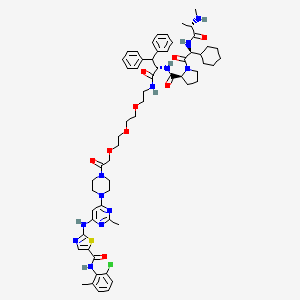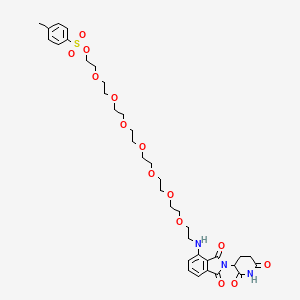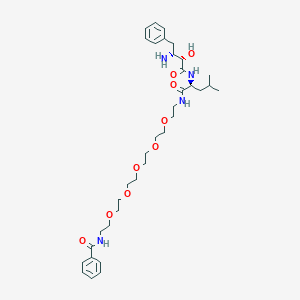
BzNH-BS
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BzNH-BS is a chemical compound that comprises two distinct ligands: methyl-bestatin (MeBS) and benzoyl-amide. These ligands are interconnected through linkers. Methyl-bestatin functions as a ligand for cellular inhibitor of apoptosis protein 1 (cIAP1), a ubiquitin ligase involved in cellular inhibition of apoptosis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BzNH-BS involves the conjugation of methyl-bestatin and benzoyl-amide through specific linkers. The detailed synthetic route and reaction conditions are proprietary and typically involve multiple steps of organic synthesis, including protection and deprotection of functional groups, coupling reactions, and purification processes.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, utilizing automated reactors and purification systems to ensure high yield and purity. The exact methods are proprietary and tailored to optimize production efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
BzNH-BS undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation and may include specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of this compound.
Scientific Research Applications
BzNH-BS has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of apoptosis processes.
Biology: Investigated for its role in cellular signaling pathways and protein interactions.
Medicine: Explored for potential therapeutic applications in cancer treatment due to its ability to inhibit cIAP1.
Industry: Utilized in the development of new chemical entities and drug discovery programs
Mechanism of Action
BzNH-BS exerts its effects by binding to cIAP1, a ubiquitin ligase involved in the inhibition of apoptosis. This binding disrupts the normal function of cIAP1, leading to the induction of apoptosis in cancer cells. The molecular targets and pathways involved include the ubiquitin-proteasome system and various signaling cascades that regulate cell survival and death.
Comparison with Similar Compounds
Similar Compounds
Methyl-bestatin (MeBS): A ligand for cIAP1, similar to BzNH-BS but without the benzoyl-amide component.
Benzoyl-amide: A component of this compound, but not conjugated with methyl-bestatin.
Other cIAP1 Inhibitors: Compounds that target cIAP1 but may have different structures and mechanisms of action
Uniqueness
This compound is unique due to its dual-ligand structure, which allows it to effectively inhibit cIAP1 and induce apoptosis in cancer cells. This dual-ligand approach provides a distinct advantage over single-ligand inhibitors by enhancing binding affinity and specificity.
Properties
Molecular Formula |
C35H54N4O9 |
|---|---|
Molecular Weight |
674.8 g/mol |
IUPAC Name |
N-[2-[2-[2-[2-[2-[2-[[(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]benzamide |
InChI |
InChI=1S/C35H54N4O9/c1-27(2)25-31(39-35(43)32(40)30(36)26-28-9-5-3-6-10-28)34(42)38-14-16-45-18-20-47-22-24-48-23-21-46-19-17-44-15-13-37-33(41)29-11-7-4-8-12-29/h3-12,27,30-32,40H,13-26,36H2,1-2H3,(H,37,41)(H,38,42)(H,39,43)/t30-,31+,32+/m1/s1 |
InChI Key |
VJPDUUIEFZFXNO-RTOKGZNSSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCCOCCOCCOCCOCCOCCNC(=O)C1=CC=CC=C1)NC(=O)[C@H]([C@@H](CC2=CC=CC=C2)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NCCOCCOCCOCCOCCOCCNC(=O)C1=CC=CC=C1)NC(=O)C(C(CC2=CC=CC=C2)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[(2S)-1-[[(1S)-2-[(2S,4S)-4-[[2-[2-(2-aminoethoxy)ethoxy]acetyl]amino]-2-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate](/img/structure/B15073357.png)
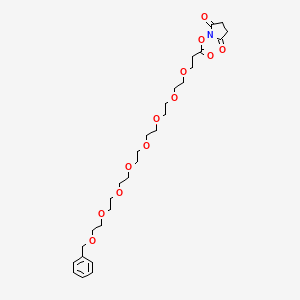
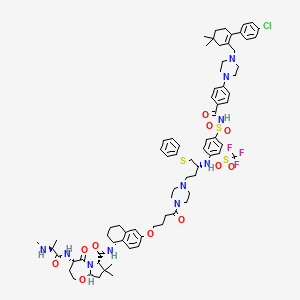
![N-[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]-2-[(4-cyanophenyl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B15073371.png)
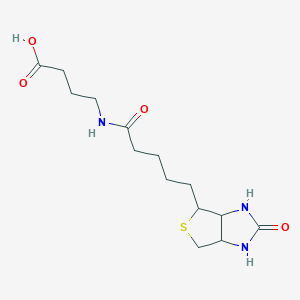
![morpholin-4-yl-[4-(1H-pyrrolo[2,3-b]pyridin-2-yl)phenyl]methanone](/img/structure/B15073391.png)
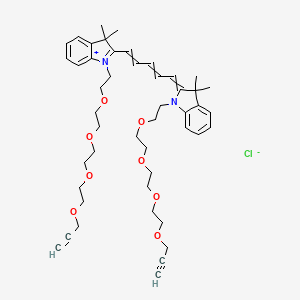
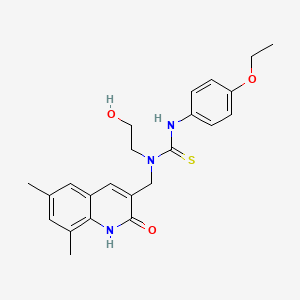
![4-[4-(4-carboxy-2-methylphenyl)phenyl]-3-methylbenzoic acid](/img/structure/B15073419.png)

![1-methyl-4,4-bis[(9Z,12Z)-octadeca-9,12-dienoxy]piperidine](/img/structure/B15073434.png)
